Afatinib is a small-molecule tyrosine kinase inhibitor that irreversibly blocks the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. [] It is classified as an anilinoquinazoline derivative and contains a reactive acrylamide group, which allows it to form covalent bonds with its targets. [] Afatinib is used in scientific research to study the mechanisms of ErbB receptor signaling and to develop new cancer treatments. []
Afatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of ErbB family kinases. [] The acrylamide group in Afatinib forms a covalent bond with a cysteine residue in the kinase domain, leading to irreversible inhibition of kinase activity. [] This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. []
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: